Small Molecule Advantage Over Iberiotoxin
Paxilline, as a membrane-permeable small molecule, can access intracellular binding sites and block BK channels in the cell-attached and inside-out patch-clamp configurations. In contrast, the peptide toxin iberiotoxin is limited to the extracellular side of the channel and cannot block channels in the inside-out configuration [1]. This fundamental difference dictates experimental feasibility; paxilline is required for studies where the intracellular face of the channel must be accessed. In whole-cell recordings, paxilline (1 µM) inhibited calcium-activated chloride currents (IClCa) by approximately 90%, a significantly greater effect than that of iberiotoxin (100-300 nM), which reduced IClCa by only ~20% [2].
| Evidence Dimension | Blockade of BK channels in inside-out patches vs. cell-attached/whole-cell |
|---|---|
| Target Compound Data | Paxilline blocks BK channels in inside-out and cell-attached patches, and in whole-cell recordings. |
| Comparator Or Baseline | Iberiotoxin blocks BK channels only from the extracellular side; ineffective in inside-out patches. |
| Quantified Difference | Paxilline: effective in all configurations. Iberiotoxin: ineffective in inside-out patches. |
| Conditions | Inside-out and cell-attached patch-clamp electrophysiology on vascular smooth muscle cells; Whole-cell patch-clamp on murine portal vein myocytes. |
Why This Matters
This membrane permeability enables paxilline to be used in a wider range of electrophysiological assays, including those requiring intracellular access, making it a more versatile tool for ion channel research compared to peptide toxins like iberiotoxin.
- [1] DeFarias FP, Carvalho MF, Lee SH, Kaczorowski GJ, Suarez-Kurtz G. Penitrem A as a tool for understanding the role of large conductance Ca(2+)/voltage-sensitive K(+) channels in vascular function. J Pharmacol Exp Ther. 1996 Aug;278(2):840-7. PMID: 8768718. View Source
- [2] Saleh SN, Angermann JE, Sones WR, Leblanc N, Greenwood IA. Inhibition of vascular calcium-gated chloride currents by blockers of KCa1.1, but not by modulators of KCa2.1 or KCa2.3 channels. Br J Pharmacol. 2009 Sep;158(2):521-31. PMID: 19598254. View Source
